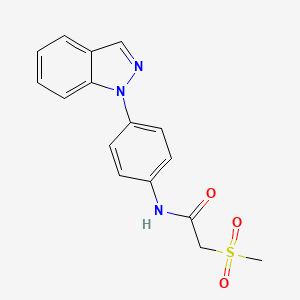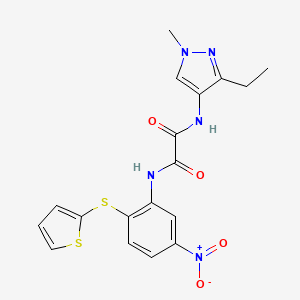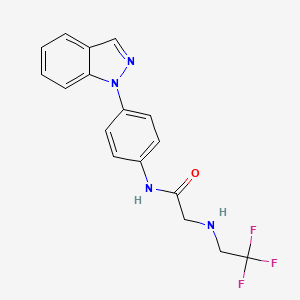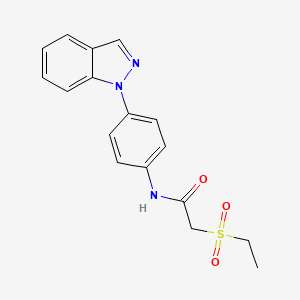
N-(4-indazol-1-ylphenyl)-2-methylsulfonylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-indazol-1-ylphenyl)-2-methylsulfonylacetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features an indazole moiety linked to a phenyl ring, which is further connected to a methylsulfonylacetamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-indazol-1-ylphenyl)-2-methylsulfonylacetamide typically involves the following steps:
Formation of Indazole Derivative: The indazole moiety can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Coupling with Phenyl Ring: The indazole derivative is then coupled with a phenyl ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of Methylsulfonylacetamide Group:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the sulfonyl group, converting it to a sulfide or sulfoxide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the indazole moiety.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-(4-indazol-1-ylphenyl)-2-methylsulfonylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-indazol-1-ylphenyl)-2-methylsulfonylacetamide involves its interaction with specific molecular targets in biological systems. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. These interactions lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
N-(4-indazol-1-ylphenyl)-2-methylsulfonylacetamide: Unique due to the presence of both indazole and sulfonamide moieties.
N-(4-indazol-1-ylphenyl)-acetamide: Lacks the sulfonyl group, resulting in different biological activities.
N-(4-phenyl)-2-methylsulfonylacetamide: Lacks the indazole moiety, leading to different interactions with biological targets.
Uniqueness: this compound is unique due to its combined indazole and sulfonamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Propriétés
IUPAC Name |
N-(4-indazol-1-ylphenyl)-2-methylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-23(21,22)11-16(20)18-13-6-8-14(9-7-13)19-15-5-3-2-4-12(15)10-17-19/h2-10H,11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVUWCZNYQOEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,6-difluorophenyl)propanoylamino]-N,N,2-trimethylpropanamide](/img/structure/B7423375.png)
![N-benzyl-2-[1-(3-hydroxyphenyl)ethylamino]-N-propan-2-ylacetamide](/img/structure/B7423376.png)

![N-cyclopentyl-2-[(5-cyclopropyl-2-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7423387.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7423393.png)
![N-[4-[1-(4-cyanophenyl)-2-oxopyrrolidin-3-yl]sulfanylphenyl]acetamide](/img/structure/B7423399.png)
![[1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methyl 1H-indazole-5-carboxylate](/img/structure/B7423406.png)
![3-Amino-5-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methylamino]-6-methylpyrazine-2-carbonitrile](/img/structure/B7423407.png)
![Methyl 2-(4-chlorophenyl)-2-[[4-(difluoromethyl)benzoyl]amino]butanoate](/img/structure/B7423415.png)
![1-[3-[2-(1,3-Benzodioxol-5-ylmethylimino)-3,6-dihydro-1,3,4-thiadiazin-5-yl]phenyl]pyrrolidin-2-one;hydrobromide](/img/structure/B7423444.png)



